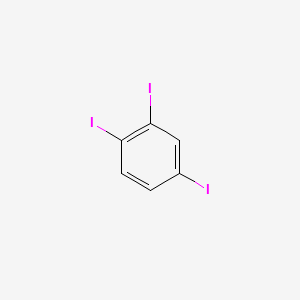

1,2,4-Triiodobenzene

Vue d'ensemble

Description

1,2,4-Triiodobenzene is a chemical compound with the molecular formula C6H3I3. It belongs to the group of aryl iodides, which consist of one or more iodine atoms as substituents on a benzene core . The average mass of this compound is 455.801 Da .

Molecular Structure Analysis

The molecules of this compound are planar . The packing of these molecules displays a herringbone motif, and the molecules are held together by long weak non-bonding I-I interactions .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that iodobenzenes, including this compound, are known to undergo various reactions in the presence of strong bases .Physical And Chemical Properties Analysis

This compound has a melting point of 91.5°C and a boiling point of 381.91°C (rough estimate). Its density is approximately 2.8493 (rough estimate), and it has a refractive index of 1.8070 (estimate) .Applications De Recherche Scientifique

Synthesis of Polyiodo Derivatives

1,2,4-Triiodobenzene has been involved in the synthesis of a variety of polyiodo derivatives. For instance, Suzuki and Haruta (1973) explored the synthesis of diiodo and triiodo derivatives of 1,2,3-trimethylbenzene and 1,2,4-trimethylbenzene, suggesting the use of these polyiodo derivatives for characterizing polyalkylbenzenes and their derivatives (Suzuki & Haruta, 1973).

Molecular Spectroscopy and Physical Properties

Studies on molecules structurally related to this compound, like 1,2,4-trifluorobenzene, have contributed to our understanding of molecular spectra and physical properties. Doraiswamy and Sharma (1978) conducted a detailed study on the microwave spectrum of 1,2,4-trifluorobenzene, revealing important insights into its molecular behavior (Doraiswamy & Sharma, 1978).

Chemical Reactivity and Synthesis

In chemical synthesis, this compound and its derivatives have been used to create various complex organic compounds. Hennrich and Echavarren (2004) reported the synthesis of new persubstituted 1,3,5-trisethynyl benzenes starting from 1,3,5-trifluoro-2,4,6-triiodobenzene, demonstrating the reactivity and utility of such compounds in organic synthesis (Hennrich & Echavarren, 2004).

Material Science and Engineering

This compound and related compounds have found applications in material science. Zhao et al. (2019) explored the use of 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB) from benzene for developing functional energetic materials with high performance and thermal stability, demonstrating its potential in advanced material applications (Zhao et al., 2019).

Crystallography and Solid-State Chemistry

The study of crystal structures of compounds like this compound provides valuable insights into solid-state chemistry. Nath et al. (2008) investigated the isostructural polymorphs of triiodophloroglucinol and triiodoresorcinol, providing a structural link in the triiodobenzene series and enhancing our understanding of crystallography (Nath, Saha, & Nangia, 2008).

Safety and Hazards

In case of exposure, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of ingestion, rinse mouth with water and do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Orientations Futures

Propriétés

IUPAC Name |

1,2,4-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXFNGRHPAHIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210471 | |

| Record name | Benzene, 1,2,4-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

615-68-9 | |

| Record name | 1,2,4-Triiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimidine, 5-hexyl-2-[4-(nonyloxy)phenyl]-](/img/structure/B1622088.png)

![4-Pentylbicyclo[2.2.2]octan-1-OL](/img/structure/B1622100.png)